- Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides, United States, , ,
Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)
2-Methoxy-1-naphthoic acid structure
2-Methoxy-1-naphthoic acid Properties
Names and Identifiers
-
- 1-Naphthalenecarboxylicacid, 2-methoxy-
- 2-Methoxy-1-naphthoic Acid
- 2-methoxynaphthalene-1-carboxylic acid
- 1-Naphthoic acid,2-methoxy
- 2-Methoxy-[1]naphthoesaeure
- 2-methoxy-1-naphthalenecarboxylic acid
- 2-methoxy-naphthalene-1-carboxylic acid
- 2-Methoxynaphthoic acid
- OSTYZAHQVPMQHI-UHFFFAOYSA-N
- 1-Naphthalenecarboxylic acid, 2-methoxy-
- 1-Naphthoic acid, 2-methoxy-
- 2-methoxy-1-naphtoic acid
- 2-Methoxy-1-naphthoic acid #
- BBL035831
- STL432180
- 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)
- 2-Methoxy-1-naphthalenecarboxylic acid (ACI)
- +Expand
-
- MFCD00021532
- OSTYZAHQVPMQHI-UHFFFAOYSA-N
- 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
- O=C(C1C2C(=CC=CC=2)C=CC=1OC)O
Computed Properties
- 202.06300
- 1
- 3
- 2
- 202.062994
- 15
- 239
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
- 46.5
Experimental Properties
- 2.54660
- 46.53000
- 1.64
- 390.2°Cat760mmHg
- 177-180 °C (lit.)
- 156.5°C
- Not determined
- Not determined
- 1.263
2-Methoxy-1-naphthoic acid Security Information
2-Methoxy-1-naphthoic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methoxy-1-naphthoic acid Price
2-Methoxy-1-naphthoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux
Reference
- Preparation of fungicidal 2-methoxybenzophenones, European Patent Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 °C; 3 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 1
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 1
Reference
- Practical Role of Racemization Rates in Deracemization Kinetics and Process ProductivitiesCrystal Growth & Design, 2018, 18(11), 6417-6420,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium carbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; rt; 8 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of piperazine derivatives for treatment mental and nervous system diseases, China, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Reference
- Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chiralityYouji Huaxue, 2018, 38(5), 1138-1146,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ; 3 h, 3 - 6 °C; 1 h, rt
1.2 -
1.2 -
Reference
- Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable DilithioarenesOrganic Letters, 2012, 14(22), 5680-5683,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Decarbonylative Halogenation by a Vanadium ComplexInorganic Chemistry, 2013, 52(6), 2927-2932,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- Preparation of peptidyl pyrrolidine inhibitors of IAP proteins, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer, European Patent Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Barriers to rotation about the chiral axis of tertiary aromatic amidesTetrahedron, 1998, 54(43), 13277-13294,
Synthetic Circuit 13
Reaction Conditions
Reference
- Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides, Canada, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Preparation of fungicides for control of take-all disease of plants., European Patent Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additionsJournal of the American Chemical Society, 1992, 114(3), 1010-15,
Synthetic Circuit 16
Reaction Conditions
Reference
- Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitutionJournal of Organic Chemistry, 1984, 49(25), 4930-43,
Synthetic Circuit 17
Reaction Conditions
Reference
- Birch reduction of 2-methoxy-1-naphthoic acidsAustralian Journal of Chemistry, 1975, 28(9), 2095-7,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Carbon dioxide , Triphenylphosphine , Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
- Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxideChemistry Letters, 1986, (2), 169-72,
Synthetic Circuit 21
2-Methoxy-1-naphthoic acid Raw materials
- 1-Chloro-2-methoxynaphthalene
- Methyl 2-methoxy-1-naphthoate
- propanedioic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Iodo-2-methoxynaphthalene
- 1-Bromo-2-methoxy-naphthalene
- 2-Methoxy-1-naphthaldehyde
- 2-Methoxynaphthalene
2-Methoxy-1-naphthoic acid Preparation Products
2-Methoxy-1-naphthoic acid Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:947-62-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:947-62-6)
TANG SI LEI
15026964105
2881489226@qq.com
2-Methoxy-1-naphthoic acid Related Literature
-
1. NoteFrank L Warren,Munir Gindy,Fawzy Ghali Baddar J. Chem. Soc. 1941 687
-
2. VII.—Investigations on the dependence of rotatory power on chemical constitution. Part XI. The co-ordination of the rotatory powers (a) of menthyl compounds, (b) of the menthones, and (c) of the borneolsJoseph Kenyon,Robert Howson Pickard J. Chem. Soc. Trans. 1915 107 35
-
W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319
-
W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319
-
5. Between a reactant rock and a solvent hard place – molecular corrals guide aromatic substitutionsYan-Mei Chen,Gregory Adam Chass,De-Cai Fang Phys. Chem. Chem. Phys. 2014 16 1078
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